molecular formula C13H8IN3O5 B14189504 2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 920012-28-8

2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14189504
CAS No.: 920012-28-8
M. Wt: 413.12 g/mol
InChI Key: BMVYANVEIREZAU-UHFFFAOYSA-N
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Description

2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of iodine, nitro groups, and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-nitroaniline with iodine and silver acetate . This reaction forms 2-Iodo-4-nitroaniline, which can then undergo further reactions to introduce the 3-nitroanilino and methylidene groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted cyclohexa-2,4-dien-1-one derivatives.

Scientific Research Applications

2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. These interactions can modulate the activity of biological molecules and pathways .

Properties

CAS No.

920012-28-8

Molecular Formula

C13H8IN3O5

Molecular Weight

413.12 g/mol

IUPAC Name

2-iodo-4-nitro-6-[(3-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8IN3O5/c14-12-6-11(17(21)22)4-8(13(12)18)7-15-9-2-1-3-10(5-9)16(19)20/h1-7,18H

InChI Key

BMVYANVEIREZAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=C(C(=CC(=C2)[N+](=O)[O-])I)O

Origin of Product

United States

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